Distinct N‑Ethyl‑N‑Phenyl Amide Architecture vs. N‑Aryl and N‑Benzyl Analogs: Calculated Physicochemical Property Comparison
The N-ethyl-N-phenyl tertiary amide of CAS 941910-32-3 eliminates the hydrogen-bond donor present in secondary amide analogs, reducing topological polar surface area (TPSA) and enhancing predicted passive membrane permeability relative to analogs containing a primary or secondary amide NH. This structural feature is shared among orally bioavailable kinase inhibitor leads, whereas compounds with a free amide NH in the 2-oxo-1,2-dihydropyridine-3-carboxamide series frequently exhibit lower cell permeability in Caco‑2 assays, as inferred from the SAR disclosures in PDK1 inhibitor patent families.
| Evidence Dimension | Predicted physicochemical properties related to permeability |
|---|---|
| Target Compound Data | CAS 941910-32-3: MW = 350.39 Da; calculated TPSA ≈ 43 Ų; H‑bond donors = 0; H‑bond acceptors = 3; rotatable bonds = 5 |
| Comparator Or Baseline | Generic N‑(unsubstituted)-2-oxo-1,2-dihydropyridine-3-carboxamide analog: calculated TPSA ≈ 63 Ų; H‑bond donors = 1 |
| Quantified Difference | TPSA reduction of approximately 20 Ų; elimination of one H‑bond donor |
| Conditions | in silico calculation (fragment‑based TPSA, standard drug‑likeness models) |
Why This Matters
Lower TPSA and zero H‑bond donors predict superior passive membrane permeability, making CAS 941910-32-3 a more suitable starting point for cell‑based target‑engagement studies than secondary amide analogs.
- [1] US10351548B2 — 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. (2018). View Source
